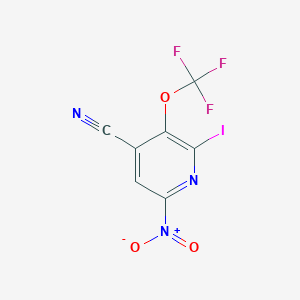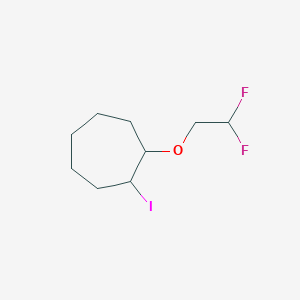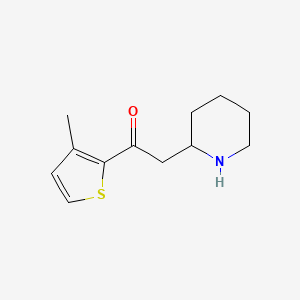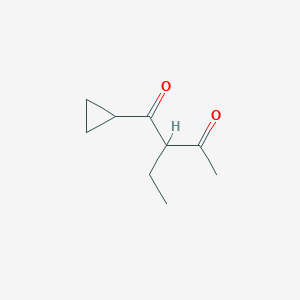
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is a complex organic compound with the molecular formula C7H2F3IN2O3 This compound is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to an isonicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Formation of Isonicotinonitrile: Cyclization and nitrile formation.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and appropriate catalysts for trifluoromethoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can lead to various substituted isonicotinonitriles.
Applications De Recherche Scientifique
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. The iodine atom may facilitate halogen bonding interactions, contributing to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
- 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline
- 2-Iodo-6-nitro-4-(trifluoromethoxy)-3-pyridinol
Uniqueness
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is unique due to its specific combination of functional groups and the isonicotinonitrile core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7HF3IN3O3 |
|---|---|
Poids moléculaire |
359.00 g/mol |
Nom IUPAC |
2-iodo-6-nitro-3-(trifluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7HF3IN3O3/c8-7(9,10)17-5-3(2-12)1-4(14(15)16)13-6(5)11/h1H |
Clé InChI |
CBHPMVSFDHYMPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1[N+](=O)[O-])I)OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)



![2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)


![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)

